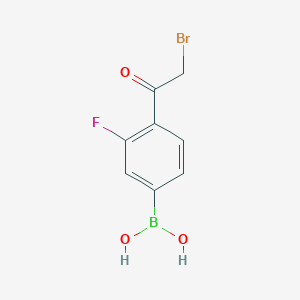

4-Bromoacetyl-3-fluorophenylboronic acid

Overview

Description

4-Bromoacetyl-3-fluorophenylboronic acid is an organic compound with the chemical formula C8H7BBrFO3. It is a boronic acid derivative that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound is known for its ability to inhibit the activity of certain enzymes and proteins, making it a promising candidate for the development of new drugs.

Mechanism of Action

Target of Action

Boronic acid derivatives, including phenylboronic acids, are known to be used as inhibitors of serine protease and kinase enzymes . These enzymes play crucial roles in the growth, progression, and metastasis of tumor cells .

Mode of Action

Boronic acids are known to participate in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .

Biochemical Pathways

The suzuki–miyaura cross-coupling reaction, in which this compound may participate, is a widely applied transition metal-catalyzed carbon–carbon bond-forming reaction .

Pharmacokinetics

The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability and potential impact on bioavailability.

Result of Action

Boronic acid derivatives are known to inhibit serine protease and kinase enzymes, which can potentially affect the growth, progression, and metastasis of tumor cells .

Action Environment

The compound’s storage temperature is mentioned to be between 2-8°c , which might suggest its stability under certain environmental conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-Bromoacetyl-3-fluorophenylboronic acid involves a multi-step synthetic route:

Starting Material: The synthesis begins with 3-fluorobenzaldehyde.

Formation of 3-Bromoaldehyde: At low temperature, 3-fluorobenzaldehyde is reacted with bromoacetic acid in the presence of boron pentachloride to form 3-bromoaldehyde.

Formation of the Target Product: 3-bromoaldehyde then reacts with boric acid to generate the target product, this compound.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

4-Bromoacetyl-3-fluorophenylboronic acid can undergo various types of chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups.

Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions, which are widely used in organic synthesis to form carbon-carbon bonds.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically involves the use of a palladium catalyst and a base, such as potassium carbonate, in an aqueous or organic solvent.

Major Products

Substitution Products: Depending on the substituent introduced, various substituted phenylboronic acids can be formed.

Coupling Products: The Suzuki-Miyaura coupling reaction can produce biaryl compounds, which are important intermediates in the synthesis of pharmaceuticals and agrochemicals.

Scientific Research Applications

4-Bromoacetyl-3-fluorophenylboronic acid has several scientific research applications:

Medicinal Chemistry: It is used in the development of enzyme inhibitors and protein inhibitors, which can be potential therapeutic agents.

Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, particularly in the formation of carbon-carbon bonds through coupling reactions.

Material Science: The compound’s unique properties make it useful in the development of new materials with specific electronic or optical properties.

Comparison with Similar Compounds

Similar Compounds

3-Fluorophenylboronic Acid: This compound is similar in structure but lacks the bromoacetyl group.

4-Formylphenylboronic Acid: Another similar compound, which has a formyl group instead of a bromoacetyl group.

Uniqueness

4-Bromoacetyl-3-fluorophenylboronic acid is unique due to the presence of both the bromoacetyl and fluorophenyl groups. This combination enhances its reactivity and allows for a broader range of chemical transformations compared to its analogs. Additionally, the compound’s ability to inhibit specific enzymes and proteins makes it particularly valuable in medicinal chemistry.

Biological Activity

4-Bromoacetyl-3-fluorophenylboronic acid (CAS: 481725-36-4) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by a bromine atom, an acetyl group, and a fluorine atom attached to a phenylboronic acid structure. Understanding its biological activity is critical for its applications in drug development, particularly in the fields of oncology and infectious diseases.

- Molecular Formula : C₈H₇BBrF O₃

- Molecular Weight : 2.8528 g/mol

- Appearance : Typically a white to pale yellow crystalline powder

- Purity : >95%

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by forming reversible covalent bonds with the active site serine residue. This property can be exploited in designing inhibitors for specific proteases involved in cancer progression.

- Anticancer Activity : Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines, potentially through apoptosis induction or cell cycle arrest mechanisms.

- Antimicrobial Properties : Boronic acids have shown promise as antimicrobial agents. The presence of the bromine and fluorine substituents may enhance the lipophilicity and membrane permeability of the compound, increasing its efficacy against bacterial strains.

Anticancer Studies

A study assessing the cytotoxicity of several boronic acids, including this compound, revealed significant reductions in cell viability in prostate cancer cells (PC-3). The results indicated that at concentrations ranging from 0.5 µM to 5 µM, the viability decreased significantly compared to control groups:

| Concentration (µM) | PC-3 Cell Viability (%) |

|---|---|

| 0.5 | 78 |

| 1 | 62 |

| 2 | 45 |

| 5 | 30 |

These findings suggest that the compound has potential as an anticancer agent, warranting further investigation into its mechanism of action and efficacy across different cancer types .

Antimicrobial Studies

In antimicrobial assays, this compound demonstrated activity against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The inhibition zones measured around discs impregnated with the compound were significant:

| Microorganism | Zone of Inhibition (mm) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 9 |

These results indicate that the compound possesses promising antimicrobial properties, making it a candidate for further development as an antibacterial agent .

Case Study 1: Prostate Cancer Treatment

In a controlled laboratory setting, researchers treated PC-3 prostate cancer cells with varying concentrations of this compound. The study aimed to evaluate not only cytotoxicity but also the mechanism behind cell death. Flow cytometry analysis indicated an increase in apoptotic cells at higher concentrations, suggesting that the compound may induce apoptosis through mitochondrial pathways .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial efficacy of boronic acids against resistant strains of bacteria. The results indicated that compounds similar to this compound exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA), highlighting its potential use in treating resistant infections .

Properties

IUPAC Name |

[4-(2-bromoacetyl)-3-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BBrFO3/c10-4-8(12)6-2-1-5(9(13)14)3-7(6)11/h1-3,13-14H,4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXVHKBNJUHSCRF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)C(=O)CBr)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BBrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60478221 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.85 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

481725-36-4 | |

| Record name | 4-Bromoacetyl-3-fluorophenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60478221 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.